5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is a highly specialized compound characterized by its intricate structure featuring multiple heterocyclic rings. This compound finds relevance in various fields of research due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Isoxazole Ring: : The synthesis begins with the formation of the isoxazole ring through a cyclization reaction involving appropriate precursors such as α,β-unsaturated carbonyl compounds.
Oxadiazole Formation:
Final Compound Assembly: : The coupling of the pyrazole and isoxazole intermediates is performed using a variety of methods, including alkylation or amide bond formation.
Industrial Production Methods
In industrial settings, the synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide involves streamlined steps to maximize yield and purity. Catalysts and optimized reaction conditions are employed to facilitate large-scale production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically targeting the methyl group or the pyrazole ring.
Reduction: : The reduction reactions may involve the nitro groups or other reducible functionalities present within the structure.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at positions on the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction Reagents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution Conditions:
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used, ranging from simple modifications like hydroxyl or amino derivatives to more complex restructured molecules.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications and applications in creating new materials.
Biology
In biological research, 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is explored for its potential interactions with biological targets, offering insights into enzyme inhibition and receptor binding.
Medicine
The compound shows promise in the development of therapeutic agents, particularly due to its potential activity against specific biological pathways. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound may find applications in the development of agrochemicals, polymers, and other specialized chemicals, leveraging its chemical stability and reactivity.
Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Its structure allows for binding to active sites or allosteric sites, influencing biochemical pathways. The pathways involved include signal transduction, metabolic regulation, or gene expression, depending on the specific biological context.
Properties
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-9(4-15-20-7)12(19)13-5-10-16-11(17-21-10)8-3-14-18(2)6-8/h3-4,6H,5H2,1-2H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSTYYYXISSOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.